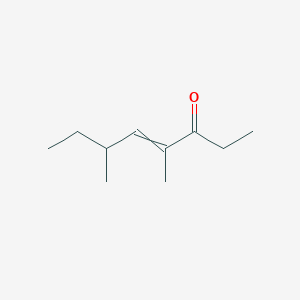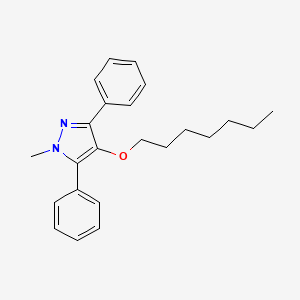
4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a cyanophenyl group and a butoxyphenyl group attached to a methylprop-2-enoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate typically involves the esterification of 4-cyanophenol with 3-(4-butoxyphenyl)-2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired ester in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as liquid crystals for display technologies.
作用機序
The mechanism by which 4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenyl isocyanate
- 2-Propenoic acid, 3-(4-cyanophenyl)-, 4-butoxyphenyl ester
Uniqueness
4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, particularly in the fields of materials science and pharmaceuticals.
特性
CAS番号 |
60753-65-3 |
|---|---|
分子式 |
C21H21NO3 |
分子量 |
335.4 g/mol |
IUPAC名 |
(4-cyanophenyl) 3-(4-butoxyphenyl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C21H21NO3/c1-3-4-13-24-19-9-5-17(6-10-19)14-16(2)21(23)25-20-11-7-18(15-22)8-12-20/h5-12,14H,3-4,13H2,1-2H3 |
InChIキー |
JEQGVHJMSMGOOX-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C=C(C)C(=O)OC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)


![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)






![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)


